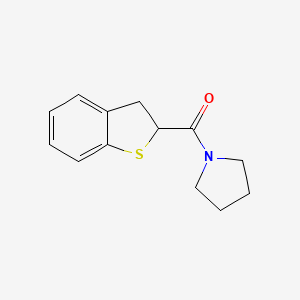![molecular formula C13H18N2O3 B7492221 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-propan-2-ylurea](/img/structure/B7492221.png)
1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-propan-2-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-propan-2-ylurea, also known as BPAP, is a novel psychoactive compound that has been gaining attention in the scientific community for its potential therapeutic effects. BPAP is a non-amphetamine stimulant that has been shown to increase wakefulness and improve cognitive function without the negative side effects associated with traditional stimulants. In
Mechanism of Action
1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-propan-2-ylurea acts as a selective dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain by blocking its reuptake. Dopamine is a neurotransmitter that plays a key role in regulating mood, motivation, and attention. By increasing dopamine levels, 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-propan-2-ylurea enhances cognitive function and promotes wakefulness.
Biochemical and Physiological Effects:
1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-propan-2-ylurea has been shown to increase wakefulness and improve cognitive function without the negative side effects associated with traditional stimulants, such as amphetamines. 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-propan-2-ylurea has also been shown to have neuroprotective effects in animal models of Alzheimer's disease, which suggests that it may have potential as a treatment for neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-propan-2-ylurea in lab experiments is that it has been shown to be well-tolerated and to have few negative side effects. However, one limitation is that 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-propan-2-ylurea is a relatively new compound and more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Future Directions
There are several future directions for research on 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-propan-2-ylurea. One area of interest is its potential as a treatment for narcolepsy and other sleep disorders. Another area of interest is its potential as a treatment for ADHD and other cognitive disorders. Finally, more research is needed to fully understand the neuroprotective effects of 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-propan-2-ylurea and its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease.
Synthesis Methods
1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-propan-2-ylurea is synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with 2-amino-2-methyl-1-propanol to form the intermediate 1-(3,4-methylenedioxyphenyl)-2-methylamino-1-propanone. This intermediate is then reacted with isobutyl isocyanate to form 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-propan-2-ylurea.
Scientific Research Applications
1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-propan-2-ylurea has been studied for its potential therapeutic effects in a variety of conditions, including narcolepsy, attention deficit hyperactivity disorder (ADHD), and Alzheimer's disease. 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-propan-2-ylurea has been shown to increase wakefulness and improve cognitive function in animal models of narcolepsy and ADHD. In addition, 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-propan-2-ylurea has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
properties
IUPAC Name |
1-[1-(1,3-benzodioxol-5-yl)ethyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-8(2)14-13(16)15-9(3)10-4-5-11-12(6-10)18-7-17-11/h4-6,8-9H,7H2,1-3H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINITLXGUYRMSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC(C)C1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-fluorophenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492139.png)
![[4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7492152.png)
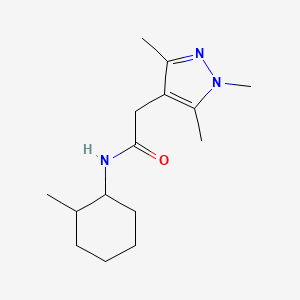
![[4-(1H-indol-3-yl)piperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7492162.png)
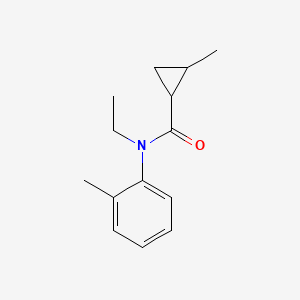
![N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7492172.png)
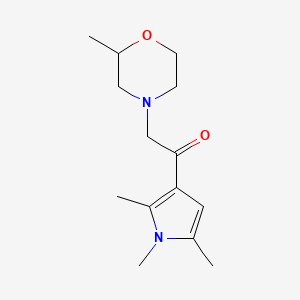
![N-[1-(2-methylcyclopropanecarbonyl)piperidin-4-yl]benzamide](/img/structure/B7492194.png)
![1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea](/img/structure/B7492201.png)
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7492205.png)

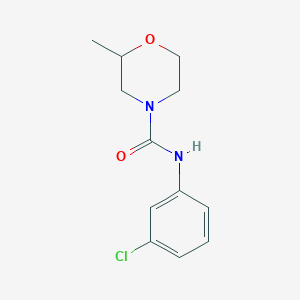
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7492228.png)
